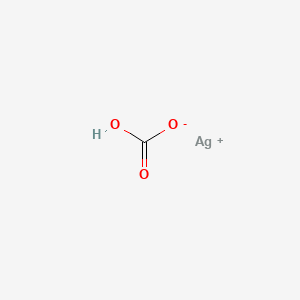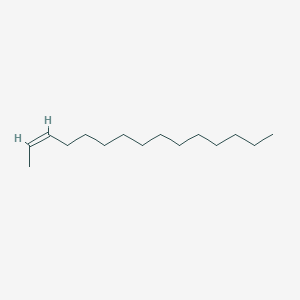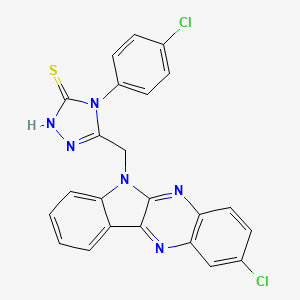
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)- » est un composé organique complexe qui appartient à la classe des triazoles. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d’azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ces composés complexes implique généralement une synthèse organique en plusieurs étapes. L’approche générale peut comprendre :
Formation du cycle triazole : Elle peut être réalisée par des réactions de cyclisation impliquant des dérivés de l’hydrazine et du disulfure de carbone.
Introduction de substituants : Les groupes chlorophényle et indoloquinoxalinyle peuvent être introduits par diverses réactions de substitution.
Assemblage final : Le composé final est assemblé par une série de réactions de couplage, souvent dans des conditions contrôlées telles que des températures, des solvants et des catalyseurs spécifiques.
Méthodes de production industrielle
La production industrielle de ces composés nécessiterait l’optimisation de la voie de synthèse afin d’assurer un rendement et une pureté élevés. Cela implique souvent :
Mise à l’échelle des réactions : Utilisation de réacteurs plus grands et optimisation des conditions réactionnelles.
Purification : Utilisation de techniques telles que la cristallisation, la distillation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier à l’atome de soufre du cycle triazole.
Réduction : Les réactions de réduction pourraient cibler les groupes nitro s’ils sont présents.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier sur les cycles aromatiques.
Réactifs et conditions communs
Agents oxydants : Tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Agents réducteurs : Comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Catalyseurs : Palladium sur carbone (Pd/C) pour les réactions d’hydrogénation.
Principaux produits
Les principaux produits de ces réactions dépendront des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait conduire à des amines.
Applications de la recherche scientifique
Ce composé pourrait avoir plusieurs applications dans la recherche scientifique :
Chimie médicinale : Utilisation potentielle comme pharmacophore dans la conception de médicaments, en particulier pour les agents anticancéreux ou antimicrobiens.
Études biologiques : Étude de ses interactions avec les macromolécules biologiques telles que les protéines et l’ADN.
Applications industrielles : Utilisation possible dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions organiques.
Applications De Recherche Scientifique
This compound could have several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anti-cancer or anti-microbial agents.
Biological Studies: Investigating its interactions with biological macromolecules such as proteins and DNA.
Industrial Applications: Possible use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
Le mécanisme d’action dépendra de la cible biologique spécifique. En général, les dérivés du triazole peuvent interagir avec les enzymes ou les récepteurs, inhibant leur activité. Les cibles moléculaires pourraient inclure :
Enzymes : Telles que les enzymes du cytochrome P450.
Récepteurs : Comme les récepteurs couplés aux protéines G (RCPG).
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,4-Triazole : Un dérivé du triazole plus simple avec des applications larges.
Benzimidazole : Un autre composé hétérocyclique avec des activités biologiques similaires.
Quinoxaline : Connu pour ses propriétés antimicrobiennes.
Unicité
L’unicité du « 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)- » réside dans sa structure complexe, qui peut conférer des propriétés de liaison spécifiques et des activités biologiques non observées dans les analogues plus simples.
Propriétés
Numéro CAS |
109322-25-0 |
|---|---|
Formule moléculaire |
C23H14Cl2N6S |
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H14Cl2N6S/c24-13-5-8-15(9-6-13)31-20(28-29-23(31)32)12-30-19-4-2-1-3-16(19)21-22(30)27-17-10-7-14(25)11-18(17)26-21/h1-11H,12H2,(H,29,32) |
Clé InChI |
GDDXDFWXQYBJFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)N=C3N2CC5=NNC(=S)N5C6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



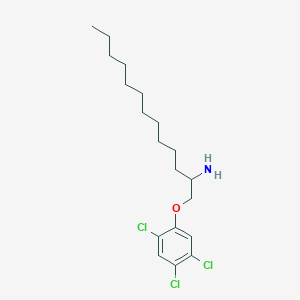
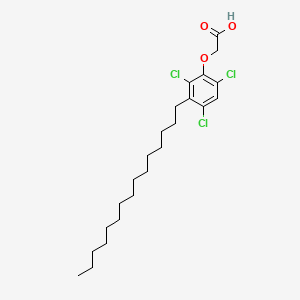


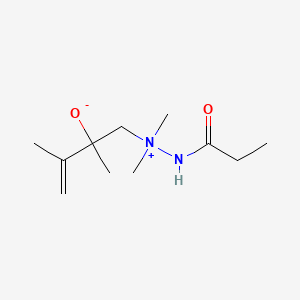
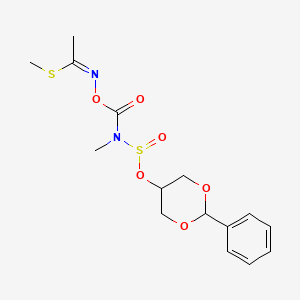

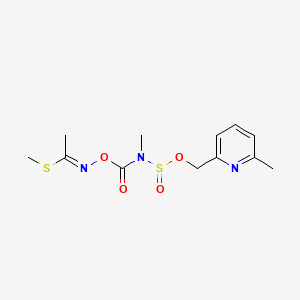


![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
